Intramolecular O–H···N Hydrogen Bond Stabilizes Tautomer
X-ray crystallography and spectroscopic studies of the closely related 5-nitrosalicylaldehyde analog (NSIAH) confirm that salicylaldehyde-derived indole-3-acetohydrazones adopt the imine (hydroxy) tautomer in the solid state, stabilized by an intramolecular O–H···N hydrogen bond between the o-hydroxyl group and the azomethine nitrogen [1]. This contrasts with hydrazones derived from non-hydroxylated benzaldehydes (e.g., 4-morpholinobenzylidene analog 3b) where such stabilization is absent, resulting in different conformational preferences and potentially altered target recognition [2].
| Evidence Dimension | Presence of intramolecular O–H···N hydrogen bond stabilizing the imine tautomer |
|---|---|
| Target Compound Data | Stabilized imine (hydroxy) tautomer in solid state (inferred from NSIAH analog) |
| Comparator Or Baseline | 2-(1H-Indol-3-yl)-N′-(4-morpholinobenzylidene)acetohydrazide (3b): no o-hydroxyl, no intramolecular H-bond |
| Quantified Difference | Qualitative structural difference; direct comparative tautomeric population data not available |
| Conditions | Solid-state X-ray crystallography and solution NMR for NSIAH analog |
Why This Matters
The stabilized imine tautomer and locked conformation of the salicylidene ring directly affect metal-chelation geometry and protein-binding surface complementarity, making this compound functionally non-interchangeable with non-hydroxylated analogs.
- [1] Pyta, K., Przybylski, P., Huczyński, A., Hoser, A., & Woźniak, K. (2013). X-ray, spectroscopic and computational studies of the tautomeric structure of a new hydrazone of 5-nitrosalicylaldehyde with indole-3-acetic hydrazide. Journal of Molecular Structure, 1041, 98–105. View Source
- [2] Sever, B., Altıntop, M. D., Özdemir, A., Kaplancıklı, Z. A., & Mohsen, U. A. (2023). Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. International Journal of Molecular Sciences, 24(3), 2648. View Source
